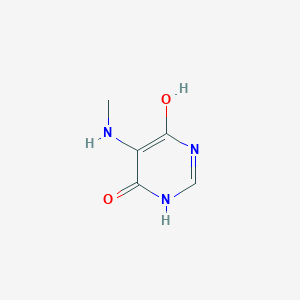

5-(Methylamino)pyrimidine-4,6-diol

Description

Properties

IUPAC Name |

4-hydroxy-5-(methylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-6-3-4(9)7-2-8-5(3)10/h2,6H,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORHMPSEQMRAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CNC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on 2,4,6-Trichloropyrimidine

- The starting material, 2,4,6-trichloropyrimidine, undergoes selective substitution at the 5-position with methylamine.

- Subsequent hydrolysis replaces the chlorine atoms at the 4 and 6 positions with hydroxyl groups.

- Reaction conditions typically involve refluxing in the presence of a base such as sodium hydroxide to facilitate hydrolysis.

$$

\text{2,4,6-trichloropyrimidine} \xrightarrow[\text{NaOH}]{\text{Methylamine, reflux}} \text{5-(Methylamino)pyrimidine-4,6-diol}

$$

| Parameter | Typical Conditions |

|---|---|

| Solvent | Water or aqueous ethanol |

| Base | Sodium hydroxide |

| Temperature | Reflux (~80-100°C) |

| Reaction Time | 4–8 hours |

| Yield | Moderate to high (60–85%) |

- The selectivity of substitution is controlled by the nucleophilicity of methylamine and the hydrolysis conditions.

- This method is favored in industrial settings due to scalability and cost-effectiveness.

Condensation of Malonic Acid Derivatives with Guanidine

- Monosubstituted malonic acid diesters (bearing a methyl group) condense with guanidine in the presence of sodium ethoxide.

- This condensation forms the pyrimidine ring with hydroxyl groups at positions 4 and 6.

- A modified Vilsmeier–Haack–Arnold reagent treatment can be applied to convert intermediates into 4,6-dichloropyrimidine derivatives, which can be further transformed into the diol.

$$

\text{Methyl-substituted malonic acid diester} + \text{Guanidine} \xrightarrow[\text{NaOEt}]{\text{Condensation}} \text{this compound}

$$

| Parameter | Typical Conditions |

|---|---|

| Base | Sodium ethoxide |

| Solvent | Ethanol or methanol |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction Time | 6–12 hours |

| Yield | Variable, often moderate (40–70%) |

- This method provides flexibility in introducing different substituents at the 5-position.

- The use of chlorinating agents (POCl3, SOCl2) is common to prepare dichloropyrimidines, but classical methods often yield low isolated product and complicated purification.

- Modified synthetic procedures have improved yields and simplified isolation.

Industrial Production Considerations

- Large-scale synthesis often employs batch or continuous flow reactors.

- Optimization of solvent, temperature, and reagent concentrations is critical to maximize yield and purity.

- Safety protocols are essential due to the use of reactive chlorinating agents and amines.

- Continuous monitoring of reaction progress via HPLC or NMR is standard practice.

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution on trichloropyrimidine | 2,4,6-Trichloropyrimidine, methylamine | NaOH, reflux, aqueous solvent | 60–85 | High selectivity, scalable | Requires handling chlorinated precursors |

| Condensation of malonic acid derivatives | Methyl-substituted malonic acid diester, guanidine | NaOEt, ethanol, reflux | 40–70 | Flexible substitution, mild reagents | Lower yield, longer reaction time |

| Modified Vilsmeier–Haack–Arnold chlorination | Pyrimidine intermediates | POCl3, DMF or pyridine additives | Variable | Enables chloropyrimidine intermediates | Complex isolation, low classical yields |

- Studies have demonstrated that the hydrolysis step in nucleophilic substitution is critical for obtaining high purity and yield of the diol.

- Modified chlorination procedures using Vilsmeier–Haack–Arnold reagents have significantly improved yields of chlorinated intermediates, facilitating subsequent transformations.

- Reaction monitoring and purification techniques such as recrystallization and chromatography are essential for isolating pure this compound.

- Recent research emphasizes the importance of solvent choice and reaction temperature in optimizing the condensation method to minimize side reactions and decomposition.

The preparation of this compound is well-established through nucleophilic substitution on chlorinated pyrimidines and condensation reactions involving malonic acid derivatives and guanidine. Industrial synthesis favors the nucleophilic substitution method due to its scalability and higher yields. Advances in chlorination techniques and reaction optimization have enhanced the efficiency and purity of the final product. These methods provide a robust foundation for producing this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The methylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various alkylated or acylated pyrimidine compounds .

Scientific Research Applications

5-(Methylamino)pyrimidine-4,6-diol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methylamino)pyrimidine-4,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites, inhibition of enzyme activity, and modulation of receptor functions. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-4,6-diol derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 5-methylpyrimidine-4,6-diol with structurally related analogs:

Structural Analogues and Their Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.